![molecular formula C4H3ClN2O2 B2471391 2-Chloro-1H-imidazole-5-carboxylic acid CAS No. 944905-33-3](/img/structure/B2471391.png)
2-Chloro-1H-imidazole-5-carboxylic acid
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Overview
Description
2-Chloro-1H-imidazole-5-carboxylic acid is a chemical compound with the molecular weight of 146.53 . It is a powder at room temperature .
Synthesis Analysis
Imidazole synthesis can start from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-1H-imidazole-5-carboxylic acid . The InChI code is 1S/C4H3ClN2O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9) .Chemical Reactions Analysis
Imidazole synthesis involves various reactions, including a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives . This transformation exhibits high functional group tolerance .Physical And Chemical Properties Analysis
2-Chloro-1H-imidazole-5-carboxylic acid is a powder at room temperature .Scientific Research Applications
- Antifungal Agents : Researchers have explored the antifungal activity of 2-Chloro-1H-imidazole-5-carboxylic acid against various fungal strains, including Candida albicans, Microsporum audouinii, Cryptococcus neoformans, and Aspergillus niger .
- Antitumor Activity : Derivatives of this compound have been synthesized and evaluated for their antitumor potential against cancer cell lines. For instance, 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole exhibited promising activity against HeLa cancer cells .
- 2-Chloro-1H-imidazole-5-carboxylic acid serves as a reagent in the chemoselective esterification of carboxylic acids, enabling the formation of esters with high selectivity .
- Imidazoles, including this compound, play a crucial role in the design of functional materials. Researchers have investigated their use in areas such as solar cells, dyes, and catalysis .
Pharmaceuticals and Medicinal Chemistry
Chemoselective Esterification
Functional Materials and Catalysis
Safety and Hazards
properties
IUPAC Name |
2-chloro-1H-imidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLYGBOXKJWYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1H-imidazole-5-carboxylic acid | |
CAS RN |
944905-33-3 |
Source
|
Record name | 2-chloro-1H-imidazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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